methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a thiophene-2-carboxylate derivative featuring a sulfamoyl group linked to a 4-phenylpyrazole moiety via an ethyl chain. The compound’s core structure—a thiophene ring with ester and sulfonamide substituents—is shared with several bioactive molecules, enabling comparative analysis of substituent-driven effects on activity and selectivity.
Properties
IUPAC Name |
methyl 3-[2-(4-phenylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-24-17(21)16-15(7-10-25-16)26(22,23)19-8-9-20-12-14(11-18-20)13-5-3-2-4-6-13/h2-7,10-12,19H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAWAYBSKHUHTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been known to interact with a variety of biological targets. These targets often play crucial roles in various biological processes, including inflammation, tumor growth, and microbial infections.
Mode of Action
For instance, some imidazole and pyrazoline derivatives have been shown to inhibit key enzymes or disrupt essential biochemical processes in target organisms.
Biological Activity
Methyl 3-(N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with sulfamoyl and pyrazole moieties. The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. For instance, the synthesis of related pyrazole sulfonamides has been documented, showcasing similar methodologies that can be adapted for our compound .
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor activity. This compound could potentially inhibit various cancer cell lines by targeting specific pathways such as BRAF(V600E), which is crucial in many malignancies. Studies on related pyrazole compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have demonstrated the ability to suppress pro-inflammatory cytokines and reduce inflammation in various models. This activity is attributed to their ability to inhibit pathways involving NF-kB and COX enzymes .
Antimicrobial Activity
The antimicrobial potential of this compound is also noteworthy. Pyrazole derivatives have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. In vitro studies suggest that this compound may inhibit microbial growth, making it a candidate for further exploration in antimicrobial therapy .
Case Study 1: Antitumor Efficacy
In a study evaluating a series of pyrazole sulfonamide derivatives, a related compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting the potential of this compound in cancer treatment .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of pyrazole compounds showed that they effectively reduced lipopolysaccharide (LPS)-induced inflammation in macrophages. The study found that these compounds inhibited nitric oxide production, suggesting a mechanism through which this compound could exert its anti-inflammatory effects .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent-Driven Activity: The phenylpyrazole group in the target compound contrasts with the methoxyphenyl-amino groups in 10h, ST247, and GSK0660. The latter analogs exhibit confirmed PPARβ/δ antagonism, suggesting that aryl-amino groups enhance receptor binding .
Thiophene-Sulfamoyl Core :
- All compounds retain the thiophene-2-carboxylate scaffold with a sulfamoyl linker, critical for maintaining structural integrity and electronic properties necessary for PPARβ/δ interaction .
Pharmacological and Pharmacokinetic Insights
- PPARβ/δ Antagonism: GSK0660 and ST247 show nanomolar affinity for PPARβ/δ, with ST247’s hexyl chain enhancing metabolic stability in vivo . The target compound’s phenylpyrazole group may alter binding kinetics due to steric effects or π-π interactions.
- Selectivity: GSK0660 exhibits >100-fold selectivity for PPARβ/δ over PPARα/γ, attributed to its methoxy-phenylamino substituent . The target compound’s selectivity remains uncharacterized but warrants investigation.
- Synthetic Accessibility : Analogs like 10h and GSK0660 are synthesized via sulfonamide coupling reactions, suggesting feasible scalability for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
